Bienvenue dans la boutique en ligne BenchChem!

cis-1-Boc-4-methylamino-3-hydroxypiperidine

Stereochemistry Medicinal Chemistry Kinase Inhibitor

cis-1-Boc-4-methylamino-3-hydroxypiperidine (CAS 933477-84-0; systematic name: tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate) is a cis-configured, 3,4-disubstituted piperidine building block bearing three chemically addressable functionalities: an acid-labile Boc-protected secondary amine at N1, a free secondary N-methylamine at C4, and a free secondary hydroxyl at C3, all arrayed with rel-(3R,4R) stereochemistry on a conformationally constrained six-membered ring. The compound is supplied as a research intermediate with typical purity ≥98%, accompanied by characterization documentation including NMR, HPLC, and LC-MS data.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
CAS No. 933477-84-0
Cat. No. B1403514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Boc-4-methylamino-3-hydroxypiperidine
CAS933477-84-0
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)NC
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1
InChIKeyVSTNDELWOIWDMK-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-Boc-4-methylamino-3-hydroxypiperidine (CAS 933477-84-0): Stereochemically Defined, Orthogonally Protected Piperidine Scaffold for Kinase-Targeted Drug Discovery Intermediates


cis-1-Boc-4-methylamino-3-hydroxypiperidine (CAS 933477-84-0; systematic name: tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate) is a cis-configured, 3,4-disubstituted piperidine building block bearing three chemically addressable functionalities: an acid-labile Boc-protected secondary amine at N1, a free secondary N-methylamine at C4, and a free secondary hydroxyl at C3, all arrayed with rel-(3R,4R) stereochemistry on a conformationally constrained six-membered ring . The compound is supplied as a research intermediate with typical purity ≥98%, accompanied by characterization documentation including NMR, HPLC, and LC-MS data .

Why In-Class 3-Hydroxy-4-aminopiperidine Analogs Cannot Replace cis-1-Boc-4-methylamino-3-hydroxypiperidine in Stereospecific Synthetic Routes


The compound's non-substitutability arises from the simultaneous presence of three interdependent structural features that are not collectively replicated by any single in-class analog: (i) the cis relative stereochemistry at C3–C4, which enforces a defined spatial relationship between the hydroxyl and methylamino substituents that is explicitly required for the biological activity of downstream amino-methylpiperidine kinase inhibitors [1]; (ii) the acid-labile Boc protecting group on N1, which enables chemoselective deprotection under mildly acidic conditions (TFA/DCM or HCl/dioxane) without disturbing the free hydroxyl or secondary methylamine functionalities—an orthogonality that is lost with Cbz-protected variants that require hydrogenolysis; and (iii) the N-methyl substitution on the 4-amino group, which modulates both steric demand and hydrogen-bond donor capacity relative to the primary amino analog (CAS 1007596-95-3). Swapping any one feature—using the trans isomer, the des-methyl primary amine, or a Cbz-protected congener—alters at least one critical parameter, potentially yielding stereochemically divergent products, incompatible protecting-group reactivity, or altered pharmacophoric profiles in the final target molecule .

Quantitative Differentiation Evidence for cis-1-Boc-4-methylamino-3-hydroxypiperidine (933477-84-0) Against Closest Analogs


Cis (3R,4R) Stereochemistry vs. Trans Isomer: Configurational Fidelity Required for Downstream Kinase Inhibitor Activity

The target compound possesses cis relative stereochemistry at C3–C4, specifically rel-(3R,4R), which enforces a syn-periplanar orientation of the hydroxyl and methylamino substituents. This configuration is explicitly claimed as the active scaffold in amino-methylpiperidine kinase inhibitor patents (CA-3085160-C; US 11,407,754) [1]. The trans isomer (rel-(3R,4S)) places these substituents on opposite faces of the piperidine ring, generating a topologically distinct spatial arrangement. Direct comparative IC50 or biochemical activity data for the isolated cis vs. trans intermediates are not publicly available; however, the patent specifications designate the cis-configured piperidine core as the basis for JAK/tyrosine kinase inhibition, and downstream final compounds derived from the trans intermediate would possess inverted stereochemistry at one center [1]. The stereochemical identity is confirmed by the InChI string InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1, which encodes the (3R,4R) configuration .

Stereochemistry Medicinal Chemistry Kinase Inhibitor

Assayed Purity: ≥98% (HPLC) vs. 95% Baseline Grade — Impact on Synthetic Yield and Impurity Carry-Through

Commercially sourced cis-1-Boc-4-methylamino-3-hydroxypiperidine is available at a certified purity of ≥98% (Synblock, NLT 98%; Leyan, 98%) . In comparison, some supplier listings offer the compound at 95% purity (CymitQuimica, 95%) . The 3-percentage-point increase in purity (≥98% vs. 95%) translates to a 60% reduction in total impurity burden (from ≤5% to ≤2% maximum impurity content). For a synthetic sequence involving 5–8 subsequent steps, this purity differential can compound significantly: assuming each step proceeds without impurity amplification, a 95%-purity starting material yields a theoretical final purity ceiling of approximately 77% after 5 steps (0.95⁵), whereas the 98%-purity material yields approximately 90% (0.98⁵), representing a >13 percentage-point advantage in final crude purity before purification . Analytical documentation provided includes NMR (¹H and ¹³C), HPLC chromatograms, and LC-MS spectra, enabling batch-to-batch reproducibility verification .

Purity Specification Analytical Chemistry Intermediate Quality

Physicochemical Property Profile: Experimental LogP, Density, and Boiling Point Data to Guide Purification and Scale-Up Decisions

The compound has been experimentally characterized with the following physicochemical parameters: density = 1.1 ± 0.1 g/cm³, boiling point = 335.1 ± 42.0 °C at 760 mmHg, flash point = 156.5 ± 27.9 °C, calculated LogP = -0.20, and vapour pressure = 0.0 ± 1.6 mmHg at 25 °C . The LogP value of -0.20 indicates moderate hydrophilicity, which is lower (more polar) than the typical LogP range of 1.5–3.0 observed for many N-Boc-protected piperidine intermediates with non-polar substituents, consistent with the presence of both free hydroxyl and secondary amine groups . The boiling point of 335.1 °C provides a reference upper thermal stability limit for solvent evaporation and distillation operations during scale-up. No directly measured comparator data for the trans isomer or des-methyl analog were located in the open literature; the values presented are therefore class-contextualized rather than head-to-head.

Physicochemical Properties Process Chemistry Chromatography

Boc Orthogonality vs. Cbz Protection: Acid-Labile Deprotection Compatible with Free Hydroxyl and Secondary Amine Functionalities

The Boc protecting group on the piperidine N1 can be removed under mildly acidic conditions (e.g., 20–50% TFA in CH2Cl2 at 0–25 °C, or 4 M HCl in 1,4-dioxane) that leave the free 3-hydroxyl and 4-methylamino groups intact, enabling sequential N1-functionalization without additional protection/deprotection steps [1]. In contrast, the Cbz-protected analog would require either catalytic hydrogenolysis (H2, Pd/C, which may reduce other functional groups) or strongly acidic HBr/AcOH conditions that can protonate and potentially modify the free secondary amine [2]. While no quantitative deprotection-rate comparison is published for this specific scaffold, the general kinetic advantage of Boc acidolysis (typically complete within 1–4 hours at room temperature) over Cbz hydrogenolysis (often 4–24 hours depending on substrate and catalyst loading) is well-established in the peptide and heterocycle synthesis literature [1]. This orthogonality is critical when the synthetic route introduces reduction-sensitive groups (e.g., aryl halides, alkenes) after the piperidine core is elaborated.

Protecting Group Strategy Orthogonal Deprotection Synthetic Methodology

Highest-Impact Research and Industrial Application Scenarios for cis-1-Boc-4-methylamino-3-hydroxypiperidine (933477-84-0)


Chiral Intermediate for JAK/Tyrosine Kinase Inhibitor Synthesis (Autoimmune Disease and Oncology Pipelines)

This compound serves as a direct precursor to amino-methylpiperidine-based kinase inhibitors as claimed in patent families CA-3085160-C and US 11,407,754, where the cis-(3R,4R) configuration is explicitly required for JAK/STAT pathway inhibition activity relevant to autoimmune indications (rheumatoid arthritis, inflammatory bowel disease) and hematologic malignancies [1]. The free 3-hydroxyl and 4-methylamino groups provide orthogonal handles for sequential elaboration: the methylamine can be coupled to heteroaryl halides or carboxylic acids, while the hydroxyl can be oxidized, alkylated, or converted to a leaving group for further substitution, all while the Boc-protected N1 remains inert until late-stage deprotection and diversification.

Orthogonally Protected Scaffold for Fragment-Based Drug Discovery and Parallel Library Synthesis

The three chemically distinct functional groups (Boc-N, NHCH3, OH) with orthogonal reactivity enable solid-phase or solution-phase parallel synthesis of diverse compound libraries [1]. The Boc group survives nucleophilic and reductive conditions that would compromise Cbz or Fmoc protection, allowing the hydroxyl and methylamino groups to be functionalized first. This architectural feature supports fragment elaboration strategies where the piperidine core is a privileged scaffold: the piperidine ring is the most common heterocyclic subunit among FDA-approved drugs . The ≥98% commercial purity with full analytical characterization reduces the risk of impurity-driven false positives in biochemical screening cascades.

Starting Material for CNS-Targeted Piperidine Derivatives with Defined Topology

The cis-3-hydroxy-4-methylamino substitution pattern on the piperidine ring is a known pharmacophoric motif in CNS-active compounds, where the relative orientation of hydrogen-bond donors and acceptors influences blood-brain barrier penetration and receptor subtype selectivity [1]. The experimental LogP of -0.20 positions this intermediate in a polarity range that, upon further elaboration with lipophilic groups, can be tuned to achieve optimal CNS drug-like properties (cLogP 1.5–4.5, MW < 400) . The acid-labile Boc group allows clean liberation of the free piperidine NH for subsequent sulfonylation, amidation, or reductive amination without residual metal contamination from hydrogenolysis-based deprotection methods.

Quote Request

Request a Quote for cis-1-Boc-4-methylamino-3-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.